molecular formula C15H14O B2551374 3-phenyl-2,3-dihydro-1H-inden-1-ol CAS No. 30516-40-6

3-phenyl-2,3-dihydro-1H-inden-1-ol

Cat. No. B2551374
CAS RN: 30516-40-6
M. Wt: 210.276
InChI Key: DBSYDARJANONJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-phenyl-2,3-dihydro-1H-inden-1-ol involves a variety of chemical reactions. For instance, the synthesis of enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives was achieved through stereospecific reactions and optical resolution. These compounds were found to have affinity for dopamine D1 and D2 receptors, indicating their potential as dopamine receptor ligands . Another related compound, 2,3,4,7-Tetrahydro-1H-inden-2-ol, was synthesized via Birch reduction of indan-2-ol. This process also led to the creation of ferrocene ester derivatives through peptidic coupling, which were then used in coordination chemistry .

Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using various techniques. For 2,3,4,7-Tetrahydro-1H-inden-2-ol, single-crystal X-ray structure analysis revealed the presence of hydrogen-bonded polymers, which is significant for understanding the compound's properties and reactivity . Similarly, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated using both experimental and theoretical methods, providing insights into the stability and charge transfer within the molecule .

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse. For example, the ferrocene ester derivatives synthesized from 2,3,4,7-Tetrahydro-1H-inden-2-ol were used to react with RuCl3·nH2O to produce a mixture of isomers of a ruthenium complex . The study of products and reaction paths for the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde revealed that N-hydroxymethyl aniline is likely a key intermediate, which can further react to form benzoxazine and byproducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of hydrogen bonds in 2,3,4,7-Tetrahydro-1H-inden-2-ol suggests a high degree of polymerization, which can affect its solubility and melting point . The molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde indicated that certain functional groups are crucial for binding, which could influence its pharmacological activity .

Scientific Research Applications

Tautomerism and Chemical Structure Analysis

The study of tautomerism and chemical structures related to compounds like 3-phenyl-2,3-dihydro-1H-inden-1-ol provides insights into their molecular characteristics. For instance, research on the tautomerism of similar compounds, such as 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, highlighted the existence of different molecular forms in varying solvents, offering a deeper understanding of their chemical behavior and potential applications (Arbačiauskienė et al., 2018).

Crystal Structure and Interactions

The crystal structure of related compounds, such as (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, has been analyzed, revealing details about molecular orientation and intermolecular interactions. This information is crucial for understanding how such molecules might interact in different environments and can inform their potential use in various scientific applications (Ali et al., 2010).

Dynamic Kinetic Resolution and Enzymatic Applications

Dynamic kinetic resolution (DKR) techniques involving compounds like 3-phenyl-2,3-dihydro-1H-inden-1-ol have been explored. This research, focusing on the use of enzymes such as Candida antarctica lipase and zeolites, demonstrates the potential of these compounds in synthetic organic chemistry and biocatalysis (Shimomura et al., 2015).

Nuclear Magnetic Resonance (NMR) Studies

NMR studies on similar compounds, like diastereoisomers in chiral oxazaphosphoranes, provide valuable insights into molecular dynamics and configurations, essential for understanding their physical and chemical properties. Such information can be pivotal in developing new materials or pharmaceuticals (Cadogan et al., 1976).

properties

IUPAC Name

3-phenyl-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14-16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSYDARJANONJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-2,3-dihydro-1H-inden-1-ol

Citations

For This Compound
9
Citations
N Parveen, G Sekar - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
An efficient protocol for the straightforward, single‐step synthesis of 3‐aryl‐1‐indanones from 2′‐iodochalcone via reductive Heck reaction using phosphine free, stable and reusable …
Number of citations: 18 onlinelibrary.wiley.com
C Zhong, XH Liu, J Chang, JM Yu, X Sun - Bioorganic & medicinal …, 2013 - Elsevier
Four types of resveratrol dimerized analogues were synthesized and evaluated in vitro on LPS-induced NO production in RAW 264.7 cells. The results showed that several compounds, …
Number of citations: 34 www.sciencedirect.com
MWM Earl - 2019 - wrap.warwick.ac.uk
Chiral 3-aryl-indan-1-ones are incredibly useful compounds; they not only occur as the primary pharmacophore of a wide array of drugs and natural products, but also serve as building …
Number of citations: 3 wrap.warwick.ac.uk
XD Hao, J Chang, BY Qin, C Zhong, ZB Chu… - European Journal of …, 2015 - Elsevier
Three series of resveratrol oligomer derivatives were synthesized, including the indenone-type, indene-type and octahydropentalene-type derivatives, among which ten derivatives …
Number of citations: 32 www.sciencedirect.com
J Jongcharoenkamol, P Chuathong… - The Journal of …, 2018 - ACS Publications
Starting from bromo/iodobenzaldehyde derivatives, the corresponding (Z)- and (E)-(2-stilbenyl)methanols could be prepared in 2–5 steps via Pd-catalyzed cross-coupling reactions (…
Number of citations: 12 pubs.acs.org
C Zhong, XH Liu, XD Hao, J Chang, X Sun - European Journal of Medicinal …, 2013 - Elsevier
Three types of resveratrol analogues were designed, synthesized and evaluated in vitro against paraquat-induced apoptosis in SH-SY5Y cells. The results showed that some …
Number of citations: 17 www.sciencedirect.com
M Schwarz, EJ Murphy, AM Foley, D Woods - 2020 - cora.ucc.ie
All enzymatic reactions were performed on a VWR Incubating Mini Shaker 4450. Infrared spectra were recorded neat using a Perkin–Elmer FTIR UATR2 spectrometer. 1H (300 MHz) …
Number of citations: 2 cora.ucc.ie
J Yan, Y Nie, F Gao, Q Yuan, F Xie, W Zhang - Tetrahedron, 2021 - Elsevier
An efficient synthesis of chiral 3-arylindanones via iridium-catalyzed asymmetric hydrogenation of 3-arylindenones has been developed. The reaction showed good compatibility with …
Number of citations: 8 www.sciencedirect.com
E Bergamaschi - 2023 - Dissertation, RWTH Aachen …
Number of citations: 0

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